IPI-926 Hydrochloride
描述
帕替吉布盐酸盐是一种小分子抑制剂,主要针对其在治疗基底细胞癌,特别是患有基底细胞痣综合征(戈林综合征)的患者中的潜力进行研究。该化合物靶向 Hedgehog 信号通路,该通路在细胞生长和分化中起着至关重要的作用。 通过抑制该通路,帕替吉布盐酸盐旨在减少癌细胞的增殖 .
准备方法
帕替吉布盐酸盐的合成涉及多个步骤,从廉价的脱氢表雄酮开始。 合成路线包括生物模拟重排以形成 C-nor-D-homo 类固醇核心,以及立体选择性还原偶联/(双)环化序列以建立 (E)/F-环部分 . 帕替吉布盐酸盐的工业生产方法仍在研究中,正在进行的研究重点是优化制剂以实现最大功效和安全性 .
化学反应分析
帕替吉布盐酸盐会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,帕替吉布盐酸盐的还原会导致其相应的醇的形成,而氧化会导致酮或醛的形成 .
科学研究应用
帕替吉布盐酸盐已被广泛研究用于其在皮肤病学中的应用,特别是在治疗基底细胞癌方面。 临床试验已证明其安全性、耐受性和在减少患有晚期和复发性侵袭性基底细胞癌患者的肿瘤负荷方面的功效 . 此外,帕替吉布盐酸盐正在研究其在治疗其他类型癌症(如软骨肉瘤)方面的潜力 . 其抑制 Hedgehog 信号通路的 ability 使其成为癌症研究和治疗中宝贵的工具。
作用机制
帕替吉布盐酸盐通过抑制蛋白 Smoothened (SMO) 发挥其作用,SMO 是 Hedgehog 信号通路的必需组成部分。 通过阻断 SMO,帕替吉布盐酸盐会破坏促进肿瘤生长的信号转导,从而减少癌细胞的增殖 . 这种机制在患有基底细胞痣综合征的患者中尤为相关,因为这些患者由于 Hedgehog 通路的组成性激活而具有遗传性易患众多基底细胞癌 .
相似化合物的比较
其他类似化合物包括维莫德吉布和索尼德吉布,两者均已获得 FDA 批准用于治疗基底细胞癌 . 与这些化合物相比,帕替吉布盐酸盐在局部使用时具有有限的全身吸收的优势,从而导致更好的耐受性和更少的副作用 . 这使得它成为不能耐受 Hedgehog 抑制剂口服制剂的患者的潜在替代方案。
结论
帕替吉布盐酸盐代表了治疗基底细胞癌和其他癌症的重大进步。其独特的作用机制,加上其局部应用的潜力,使其成为 Hedgehog 通路抑制剂武器库中的宝贵补充。正在进行的研究和临床试验将继续阐明其全部潜力并优化其在各种治疗环境中的使用。
属性
IUPAC Name |
N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O3S.ClH/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29;/h17,19-23,25-27,30-31H,6-16H2,1-5H3;1H/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICVMCOINZNZNW-BATHLIJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169829-40-6 | |
Record name | Patidegib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169829406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2S,3R,3aS,3'R,4a'R,6S,6a'R,6b'S,7aR,12a'S,12b'S)-3,6,11',12b'-tetramethyl-2',3a,3',4,4',4a',5,5',6,6',6a',6b',7,7a,7',8',10',12',12a',12b'-icosahydro-1'H,3H-spiro[furo[3,2-b]pyridine-2,9'-naphtho[2,1-a]azulen]-3'-yl)methanesulfonamide hydrochloride, 2-propanol solvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PATIDEGIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL14FCA5PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。